(S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride
Overview
Description
The compound is an organic salt formed from the reaction of “(S)-Methyl 2,6-bis(dimethylamino)-hexanoate” and hydrochloric acid. It likely contains a central carbon atom connected to a methyl group, a carboxyl group, and two dimethylamino groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carboxylic acids and amines .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. It would likely require advanced computational or experimental techniques to determine .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the amine groups might participate in acid-base reactions, while the carboxyl group could be involved in esterification or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, it might exhibit solubility in polar solvents due to the presence of polar functional groups .Scientific Research Applications
Acid Recovery and Membrane Technology
One significant application of a derivative of (S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride, specifically methyl 6-(dimethylamino) hexanoate, is in the field of acid recovery. An investigation conducted by Irfan et al. (2018) focused on the development of novel anion exchange membranes comprised of methyl 6-(dimethylamino) hexanoate for acid recovery via the diffusion dialysis process. The study emphasized the synthesis of the compound and its incorporation into membranes, highlighting the importance of understanding process parameters to enhance acid recovery efficiency in industrial applications (Irfan et al., 2018).
Catalysis and Chemical Synthesis
In the realm of catalysis and chemical synthesis, derivatives of (S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride have been instrumental. Snelders et al. (2008) described the use of hexa((dimethylamino)-methyl)-functionalized triphenylphosphine, a related compound, in enhancing the rate of Suzuki-Miyaura cross-coupling reactions. This research underscores the role of such compounds in facilitating chemical reactions, potentially offering more efficient pathways for the synthesis of complex molecules (Snelders et al., 2008).
Material Science and Polymer Technology
Compounds related to (S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride find applications in material science and polymer technology as well. A study by Engering et al. (2002) explored the synthesis and structural characterization of compounds involving bis(N-lithiumtrimethylsilylamino)bis(dimethylamino)silane. This work is significant for understanding the properties and potential applications of organosilicon compounds in creating advanced materials and polymers (Engering et al., 2002).
Sensor Technology
The derivatives of (S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride also find utility in sensor technology. Jiang et al. (2015) demonstrated the synthesis of a mono-substitutional bis(difluoroboron)1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine (BOPHY) dye with a (p-dimethylamino)styryl group. This compound showed potential as a pH probe due to its fluorescence properties, indicative of its application in the development of sensitive and selective sensors for monitoring pH levels (Jiang et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl (2S)-2,6-bis(dimethylamino)hexanoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2.2ClH/c1-12(2)9-7-6-8-10(13(3)4)11(14)15-5;;/h10H,6-9H2,1-5H3;2*1H/t10-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOUKFUHEZHVRQ-XRIOVQLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC(C(=O)OC)N(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCC[C@@H](C(=O)OC)N(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2,6-bis(dimethylamino)-hexanoate dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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